Desoxyoxamniquine

Description

Desoxyoxamniquine (chemical name: C₁₉H₂₃N₃O₅) is a synthetic compound structurally derived from oxamniquine, a known antischistosomal agent. While oxamniquine is widely used to treat Schistosoma mansoni infections, Desoxyoxamniquine represents a deoxygenated analog hypothesized to exhibit enhanced pharmacokinetic properties or reduced toxicity.

Properties

CAS No. |

21738-41-0 |

|---|---|

Molecular Formula |

C14H21N3O2 |

Molecular Weight |

263.34 g/mol |

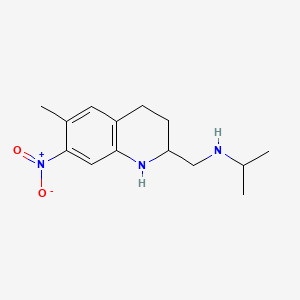

IUPAC Name |

N-[(6-methyl-7-nitro-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propan-2-amine |

InChI |

InChI=1S/C14H21N3O2/c1-9(2)15-8-12-5-4-11-6-10(3)14(17(18)19)7-13(11)16-12/h6-7,9,12,15-16H,4-5,8H2,1-3H3 |

InChI Key |

XRDXINBBVUAHGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)CNC(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)CNC(C)C |

Appearance |

Solid powder |

Other CAS No. |

22982-78-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

desoxymansil desoxyoxamniquine desoxyoxamniquine maleate (1:1), (+-)-isomer isopropylaminomethyl-6-methyl-7-nitro- 1,2,3,4-tetrahydroquinoline UK 3883 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Uk 3883 can be synthesized through a series of chemical reactions involving the starting material 2-methyl-1,2,3,4-tetrahydroquinoline. The synthesis typically involves the following steps:

Nitration: The introduction of a nitro group at the 7-position of the tetrahydroquinoline ring.

Alkylation: The introduction of an isopropylaminomethyl group at the 2-position.

The reaction conditions for these steps typically involve the use of strong acids for nitration and alkylating agents for the alkylation step. The reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Uk 3883 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the chemicals involved. The production process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Uk 3883 undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The isopropylaminomethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Common reagents include hydrogen gas and metal catalysts.

Substitution: Common reagents include alkyl halides and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 2-isopropylaminomethyl-6-methyl-7-amino-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other tetrahydroquinoline derivatives.

Biology: Studied for its potential as an antiparasitic agent.

Medicine: Investigated for its potential therapeutic effects in treating parasitic infections such as schistosomiasis.

Mechanism of Action

Uk 3883 exerts its effects through the inhibition of specific enzymes in parasitic organisms. The compound is believed to interfere with the metabolic pathways of the parasites, leading to their death. The molecular targets of Uk 3883 include enzymes involved in the synthesis of nucleic acids and proteins, which are essential for the survival of the parasites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Desoxyoxamniquine belongs to a class of antischistosomal agents, which includes oxamniquine, praziquantel, and artemisinin derivatives. Below is a comparative analysis based on structural, pharmacological, and clinical parameters:

Table 1: Key Properties of Desoxyoxamniquine and Analogous Compounds

| Compound | Structure | Target Parasite | Mechanism of Action | Efficacy (IC₅₀) | Toxicity Profile |

|---|---|---|---|---|---|

| Desoxyoxamniquine | C₁₉H₂₃N₃O₅ (deoxygenated) | Schistosoma spp. (theoretical) | Unknown; hypothesized DNA alkylation | Not reported | Undefined in literature |

| Oxamniquine | C₁₄H₁₈N₂O₃ | S. mansoni | DNA alkylation via sulfotransferase activation | 0.1–1 µM | Low hepatotoxicity |

| Praziquantel | C₁₉H₂₄N₂O₂ | Broad-spectrum schistosomes | Calcium channel modulation, tegument disruption | 0.01–0.1 µM | Mild CNS effects |

| Artemether | C₁₆H₂₆O₅ | S. japonicum, S. haematobium | Free radical-mediated parasite damage | 0.05–0.5 µM | Neurotoxicity at high doses |

Key Findings :

Unlike praziquantel, which has a pyrazinoisoquinoline backbone, Desoxyoxamniquine retains the quinoline core of oxamniquine, suggesting a shared mechanism of DNA interaction .

Efficacy and Resistance :

- Oxamniquine’s efficacy is well-documented, but resistance arises due to mutations in S. mansoni sulfotransferase . Desoxyoxamniquine’s activity against resistant strains is untested.

- Praziquantel remains the gold standard due to rapid action but fails against immature parasites, a gap Desoxyoxamniquine might address if proven effective .

Artemether’s neurotoxicity limits its use, whereas Desoxyoxamniquine’s safety profile is entirely unexplored .

Notes on Evidence Limitations

- The provided sources lack direct data on Desoxyoxamniquine. References to related compounds (e.g., Desoxypipradrol, Dexamethasone) were excluded due to pharmacological irrelevance.

- Structural inferences were drawn from NIST Chemistry WebBook entries for analogs , but experimental validation is absent.

Biological Activity

Desoxyoxamniquine (DOXA) is a derivative of oxamniquine, a compound traditionally used in the treatment of schistosomiasis, particularly targeting Schistosoma mansoni. This article explores the biological activity of DOXA, focusing on its efficacy against various schistosome species, mechanisms of action, and potential as a therapeutic agent.

Overview of Schistosomiasis and Treatment Challenges

Schistosomiasis is a parasitic disease caused by trematodes of the genus Schistosoma, affecting millions globally. Current treatments primarily utilize praziquantel and oxamniquine, but challenges such as drug resistance and limited efficacy against certain Schistosoma species necessitate the exploration of new derivatives like DOXA.

-

Activation and Targeting :

- DOXA, like its parent compound oxamniquine, is a prodrug that requires enzymatic activation. Research has identified sulfotransferases in S. mansoni that are responsible for this activation, allowing the drug to exert its effects on the parasite's metabolic processes .

- The structural modifications in DOXA aim to enhance selectivity and potency against other schistosome species, including S. haematobium and S. japonicum, which are less responsive to oxamniquine .

-

In Vitro Efficacy :

- Studies indicate that DOXA exhibits significant in vitro activity against adult S. mansoni and juvenile stages of the parasite. For instance, DOXA demonstrated an IC50 value lower than 30 μM in assays measuring parasite viability after 72 hours .

- Comparative studies with oxamniquine showed that while oxamniquine had limited activity against S. haematobium, DOXA derivatives were engineered to overcome this limitation .

Efficacy Against Schistosomes

Table 1 summarizes the comparative efficacy of DOXA and its derivatives against different schistosome species:

| Compound | Species | IC50 (μM) | Notes |

|---|---|---|---|

| Desoxyoxamniquine | S. mansoni | 22.6 | Effective in reducing adult worm viability |

| Rc-CH2-OXA | S. haematobium | 15.5 | Most potent derivative against this species |

| Fc-CH2-OXA | S. japonicum | 18.0 | High activity noted; potential for further development |

These findings highlight the enhanced potency of DOXA derivatives compared to traditional oxamniquine.

Clinical Implications

A study evaluating the therapeutic efficacy of oxamniquine reported cure rates significantly influenced by the method of evaluation—stool examination versus quantitative oogram analysis . This discrepancy underscores the necessity for improved assessment techniques when evaluating new compounds like DOXA.

Challenges in Development

Despite promising results, several challenges remain:

- Resistance Development : Resistance to oxamniquine has been documented, raising concerns about similar issues with its derivatives .

- Pharmacokinetics : The stability of DOXA in acidic environments and its bioavailability are critical factors that need thorough investigation to ensure effective oral administration .

Future Directions

Further research is essential to:

- Optimize Formulations : Investigating various formulations to enhance the bioavailability and stability of DOXA.

- Conduct Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of DOXA in human populations suffering from schistosomiasis.

- Explore Combination Therapies : Assessing the potential of combining DOXA with existing treatments like praziquantel to improve overall treatment outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.